Javanicin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

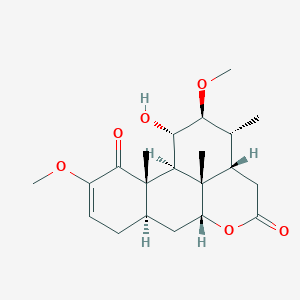

Javanicin A is a natural product found in Picrasma javanica with data available.

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Javanicin A demonstrates significant antifungal properties, particularly against pathogenic fungi.

- Study Overview : A study published in Scientific Reports evaluated the recombinant form of this compound against Cryptococcus neoformans, a common fungal pathogen. The results indicated that this compound exhibited fungicidal activity, effectively killing yeast cells in a dose- and time-dependent manner .

Table 1: Antifungal Efficacy of this compound

| Concentration (µg/mL) | Viable Cell Count Reduction (%) | Time (h) |

|---|---|---|

| 25 | 50% at 24 h | 24 |

| 50 | 100% at 48 h | 48 |

| 100 | Complete eradication | 48 |

Antibacterial Properties

This compound has also been identified as an effective antibacterial agent.

- Research Findings : An article in Current Microbiology highlighted its antibacterial activity against various strains of Pseudomonas, which are known to cause infections in both humans and plants. The compound was isolated from the endophytic fungus Chloridium sp., and its structure was confirmed through X-ray crystallography .

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Pseudomonas aeruginosa | 10 |

| Pseudomonas fluorescens | 15 |

Cytotoxic Effects on Cancer Cells

Recent studies have indicated that this compound possesses cytotoxic effects on certain cancer cell lines.

- Cytotoxicity Study : Research demonstrated that recombinant this compound showed significant cytotoxicity against human breast cancer cell lines MCF-7 and MDA-MB-231, suggesting its potential as a therapeutic agent in cancer treatment .

Table 3: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 20 |

| MDA-MB-231 | 25 |

Case Studies

Several case studies have been conducted to explore the clinical applications of this compound.

Analyse Chemischer Reaktionen

Oxidation Reactions

Javanicin A undergoes oxidation to form hydroxylated derivatives, enhancing its biological potency. Key findings include:

-

Hydrogen peroxide (H₂O₂)-mediated oxidation :

This reaction modifies the naphthoquinone core, generating hydroxylated products. These derivatives show improved antifungal and cytotoxic effects compared to the parent compound .

| Reactants | Conditions | Products | Biological Impact |

|---|---|---|---|

| H₂O₂ | Room temperature, aqueous solution | Hydroxylated javanicin derivatives | Increased antifungal activity against Pseudomonas aeruginosa (MIC: 2 µg/mL) |

Reduction Reactions

The quinone moiety in this compound is redox-active, enabling reduction under controlled conditions:

-

Sodium dithionite (Na₂S₂O₄) reduction :

Reduces the quinone to a hydroquinone form, altering electron distribution and bioactivity .

| Reactants | Conditions | Products | Key Observations |

|---|---|---|---|

| Na₂S₂O₄ | pH 7.4, anaerobic | Hydroquinone derivative | Loss of antifungal activity but retained cytotoxicity in cancer cell lines |

Methylation and Derivative Formation

Enzymatic and synthetic methylation modifies this compound’s methoxy groups:

-

O-Methylation :

Fungal O-methyltransferases catalyze the addition of methyl groups to hydroxyl positions, yielding derivatives like 8-O-methyljavanicin (m.p. 197–198°C) .

| Enzyme | Substrate | Product | Activity Change |

|---|---|---|---|

| O-Methyltransferase | This compound | 8-O-Methyljavanicin | Reduced antibacterial activity (MIC increased to 20–40 µg/mL) |

Enzymatic Interaction Mechanisms

This compound inhibits key metabolic enzymes via covalent interactions:

-

Thiamine pyrophosphate (TPP) binding :

Javanicin+TPP→Inactive TPP complex(Ki=0.5muM)[8]

Blocks pyruvate decarboxylation by reacting with TPP in Saccharomyces cerevisiae, disrupting energy metabolism .

Structural-Activity Relationships (SAR)

Critical functional groups for bioactivity:

| Functional Group | Role |

|---|---|

| Quinone core | Essential for redox cycling and ROS generation |

| Methoxy groups | Modulate solubility and target binding |

| Hydroxyl groups | Enhance antifungal potency via H-bonding |

Comparative Reactivity

This compound’s dual antifungal/anticancer action distinguishes it from related naphthoquinones:

Eigenschaften

CAS-Nummer |

126167-88-2 |

|---|---|

Molekularformel |

C21H30O6 |

Molekulargewicht |

378.5 g/mol |

IUPAC-Name |

(1S,2S,7R,9R,13S,14R,15S,16S,17S)-16-hydroxy-4,15-dimethoxy-2,14,17-trimethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-4-ene-3,11-dione |

InChI |

InChI=1S/C21H30O6/c1-10-12-9-15(22)27-14-8-11-6-7-13(25-4)19(24)20(11,2)18(21(12,14)3)16(23)17(10)26-5/h7,10-12,14,16-18,23H,6,8-9H2,1-5H3/t10-,11-,12+,14-,16-,17+,18-,20+,21-/m1/s1 |

InChI-Schlüssel |

PMUBJHMOAGANDY-DQNWMEBPSA-N |

SMILES |

CC1C2CC(=O)OC3C2(C(C(C1OC)O)C4(C(C3)CC=C(C4=O)OC)C)C |

Isomerische SMILES |

C[C@@H]1[C@@H]2CC(=O)O[C@H]3[C@@]2([C@H]([C@@H]([C@H]1OC)O)[C@@]4([C@@H](C3)CC=C(C4=O)OC)C)C |

Kanonische SMILES |

CC1C2CC(=O)OC3C2(C(C(C1OC)O)C4(C(C3)CC=C(C4=O)OC)C)C |

Synonyme |

javanicin A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.